molecular formula C16H12N2O4 B14250215 4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid CAS No. 393056-01-4

4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid

Cat. No.: B14250215
CAS No.: 393056-01-4
M. Wt: 296.28 g/mol
InChI Key: SQHWZHRVWUIYJA-UHFFFAOYSA-N
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Description

4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a prop-2-yn-1-yl group and an aminophenyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 4-aminophenylacetylene with a pyridine derivative under specific conditions. The reaction often requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical probes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The aminophenyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid: Unique due to its specific substitution pattern and functional groups.

    4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar structure but different functional groups.

    Indole derivatives: Share some biological activities but differ in core structure.

Uniqueness

This compound is unique due to its combination of a pyridine ring with an aminophenyl and prop-2-yn-1-yl group.

Properties

CAS No.

393056-01-4

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

4-[3-(4-aminophenyl)prop-2-ynyl]pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C16H12N2O4/c17-12-6-4-10(5-7-12)2-1-3-11-8-13(15(19)20)18-14(9-11)16(21)22/h4-9H,3,17H2,(H,19,20)(H,21,22)

InChI Key

SQHWZHRVWUIYJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCC2=CC(=NC(=C2)C(=O)O)C(=O)O)N

Origin of Product

United States

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